molecular formula C11H17NO4 B1436991 (S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid CAS No. 222851-92-5

(S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid

Cat. No. B1436991
M. Wt: 227.26 g/mol
InChI Key: FFOXQMAOPSBJON-QMMMGPOBSA-N
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Description

“(S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

The synthesis of compounds containing the Boc group can be achieved using various methods. One such method involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides . This method has demonstrated beneficial effects, including low viscosity and high thermal stability . It also extends the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .


Molecular Structure Analysis

The Boc group has the formula C5H9O2 and a net charge of 0 . Its average mass is 101.12376, and its monoisotopic mass is 101.06025 . The SMILES representation of the Boc group is C(*) (=O)OC © ©C .


Chemical Reactions Analysis

The Boc group plays a significant role in chemical reactions as a protecting group . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Physical And Chemical Properties Analysis

The Boc group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . It is a component of the “(S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid” molecule.

Scientific Research Applications

  • Synthesis of N-Heterocycles via Sulfinimines

    • Field : Organic Chemistry
    • Application Summary : The compound tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Methods : The review covers literature from 2010–2020 .
    • Results : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
  • Direct and Sustainable Synthesis of Tertiary Butyl Esters

    • Field : Synthetic Organic Chemistry
    • Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Methods : This method uses flow microreactor systems .
    • Results : The resultant flow process was more efficient and versatile compared to the batch .
  • Deprotection of tert-butoxycarbonyl (Boc) Amino Acids

    • Field : Amino Acid Chemistry
    • Application Summary : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
    • Methods : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
    • Results : The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Field : Organic Chemistry
    • Application Summary : The compound tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Methods : The review covers literature from 2010–2020 .
    • Results : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
  • Direct and Sustainable Synthesis of Tertiary Butyl Esters

    • Field : Synthetic Organic Chemistry
    • Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Methods : This method uses flow microreactor systems .
    • Results : The resultant flow process was more efficient and versatile compared to the batch .
  • Deprotection of tert-butoxycarbonyl (Boc) Amino Acids

    • Field : Amino Acid Chemistry
    • Application Summary : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
    • Methods : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
    • Results : The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Field : Organic Chemistry
    • Application Summary : The compound tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Methods : The review covers literature from 2010–2020 .
    • Results : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
  • Direct and Sustainable Synthesis of Tertiary Butyl Esters

    • Field : Synthetic Organic Chemistry
    • Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Methods : This method uses flow microreactor systems .
    • Results : The resultant flow process was more efficient, versatile and sustainable compared to the batch .
  • Deprotection of tert-butoxycarbonyl (Boc) Amino Acids

    • Field : Amino Acid Chemistry
    • Application Summary : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
    • Methods : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
    • Results : The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

Future Directions

The use of the Boc group in the synthesis of complex molecules continues to be an area of active research . The development of new methods for introducing and removing the Boc group, as well as the exploration of its use in the synthesis of new compounds, are potential future directions in this field .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h5,7-8H,4,6H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOXQMAOPSBJON-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650655
Record name (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid

CAS RN

222851-92-5
Record name (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
Reactant of Route 2
(S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
Reactant of Route 3
(S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
Reactant of Route 5
(S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
Reactant of Route 6
(S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid

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